- The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238

Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)

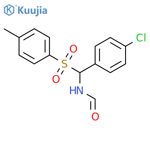

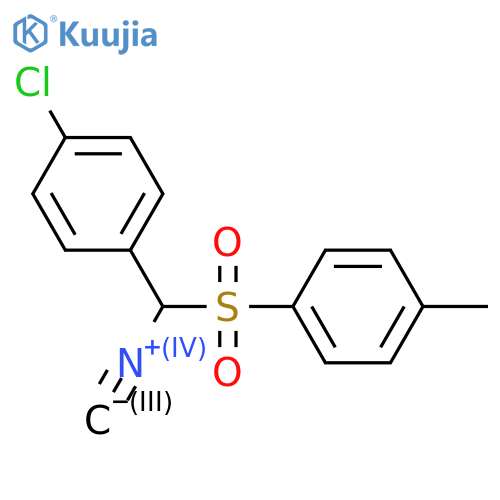

918892-30-5 structure

Nombre del producto:A-Tosyl-(4-Chlorobenzyl) Isocyanide

Número CAS:918892-30-5

MF:C15H12ClNO2S

Megavatios:305.779281616211

MDL:MFCD04114779

CID:796980

A-Tosyl-(4-Chlorobenzyl) Isocyanide Propiedades químicas y físicas

Nombre e identificación

-

- Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-

- (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE

- 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene

- 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene

- Alpha-Tosyl-(4-chlorobenzyl) isocyanide

- a-Tosyl-(4-chlorobenzyl) isocyanide

- (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone

- OR1748

- 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)

- 1-Chloro-4-(isocyano(tosyl)methyl)benzene

- [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide

- A-Tosyl-(4-Chlorobenzyl) Isocyanide

-

- MDL: MFCD04114779

- Renchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3

- Clave inchi: OPRPWPBVEQTKNY-UHFFFAOYSA-N

- Sonrisas: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1

Atributos calculados

- Calidad precisa: 305.02800

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 3

Propiedades experimentales

- PSA: 42.52000

- Logp: 4.35170

A-Tosyl-(4-Chlorobenzyl) Isocyanide Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,2-8°C

A-Tosyl-(4-Chlorobenzyl) Isocyanide Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

A-Tosyl-(4-Chlorobenzyl) Isocyanide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-1g |

[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |

918892-30-5 | 96% | 1g |

¥8726.45 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-250mg |

[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |

918892-30-5 | 96% | 250mg |

¥2841.78 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-5g |

[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |

918892-30-5 | 96% | 5g |

¥34958.27 | 2025-01-20 | |

| abcr | AB235610-5 g |

(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |

918892-30-5 | 95% | 5g |

€686.80 | 2022-06-11 | |

| abcr | AB235610-50mg |

(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |

918892-30-5 | 95% | 50mg |

€311.70 | 2025-02-21 | |

| TRC | T734005-500mg |

A-Tosyl-(4-Chlorobenzyl) Isocyanide |

918892-30-5 | 500mg |

$ 230.00 | 2022-06-02 | ||

| Ambeed | A201784-1g |

a-Tosyl-(4-chlorobenzyl) isocyanide |

918892-30-5 | 95% | 1g |

$223.0 | 2024-05-30 | |

| Alichem | A019140408-1g |

a-Tosyl-(4-chlorobenzyl) isocyanide |

918892-30-5 | 95% | 1g |

$474.33 | 2023-08-31 | |

| TRC | T734005-100mg |

A-Tosyl-(4-Chlorobenzyl) Isocyanide |

918892-30-5 | 100mg |

$ 70.00 | 2022-06-02 | ||

| abcr | AB235610-1 g |

(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |

918892-30-5 | 95% | 1g |

€271.30 | 2022-06-11 |

A-Tosyl-(4-Chlorobenzyl) Isocyanide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 30 min, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 45 min, 0 °C; 45 min, 0 °C

Referencia

- Preparation of imidazolyl-biphenyl compounds as LXR modulators, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: 2,6-Lutidine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; -10 °C → rt; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 10 min, rt

1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C

1.2 Reagents: Triethylamine ; 10 min, rt

1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C

Referencia

- Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Tetrahydrofuran ; 5 min, 25 °C; 25 °C → 0 °C

1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C

1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C

Referencia

- Preparation of imidazolylpyrimidines for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ; -10 °C; 3 h, -5 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents, Medicinal Chemistry Research, 2013, 22(12), 5654-5669

Métodos de producción 7

Condiciones de reacción

Referencia

- Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845

A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials

A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products

A-Tosyl-(4-Chlorobenzyl) Isocyanide Literatura relevante

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide) Productos relacionados

- 36635-66-2((1-Phenyl-1-tosyl)methyl Isocyanide)

- 721-04-0(2-Phenoxyacetophenone)

- 2116773-65-8(methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate)

- 1803798-47-1(Methyl 5-cyano-3-mercapto-2-methylbenzoate)

- 866133-57-5(ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate)

- 2106454-48-0(1-[(3R)-piperidin-3-yl]butan-1-one)

- 1261825-52-8(4-(Difluoromethoxy)-3-hydroxyanisole)

- 948549-53-9(3-Bromo-4-chlorobenzonitrile)

- 1107627-14-4(Methyl 2-bromo-3-chlorobenzoate)

- 575451-08-0((S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:918892-30-5)A-Tosyl-(4-Chlorobenzyl) Isocyanide

Pureza:99%

Cantidad:1g

Precio ($):201.0